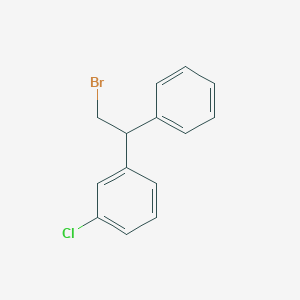

1-(2-Bromo-1-phenylethyl)-3-chlorobenzene

Description

Properties

IUPAC Name |

1-(2-bromo-1-phenylethyl)-3-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrCl/c15-10-14(11-5-2-1-3-6-11)12-7-4-8-13(16)9-12/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYAQVJVPDKLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CBr)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695777 | |

| Record name | 1-(2-Bromo-1-phenylethyl)-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-71-0 | |

| Record name | 1-(2-Bromo-1-phenylethyl)-3-chlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromo-1-phenylethyl)-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 1-Phenylethanol Derivatives

A common route involves the bromination of 1-phenylethanol or its derivatives to introduce a bromine atom at the benzylic position adjacent to the phenyl ring. This is typically achieved by reacting 1-phenylethanol with bromine under controlled conditions:

- Reagents: Bromine (Br₂), possibly in the presence of a Lewis acid catalyst

- Solvent: Non-polar solvents such as carbon tetrachloride (CCl₄) or dichloromethane (DCM)

- Temperature: Maintained between 0°C and room temperature to control reaction rate and selectivity

- Mechanism: Electrophilic substitution at the benzylic position forming 2-bromo-1-phenylethanol intermediate

This intermediate can then undergo further substitution with chlorobenzene or its derivatives to yield the target compound.

Radical Bromination Using N-Bromosuccinimide (NBS)

NBS is widely used for selective bromination at benzylic or allylic positions via a radical mechanism initiated by light or radical initiators:

- Reagents: NBS, radical initiator (e.g., AIBN or UV light)

- Solvent: Carbon tetrachloride (CCl₄) or dichloromethane

- Temperature: Typically 0–25°C

- Outcome: Selective bromination of the benzylic position without affecting the aromatic ring

This method is advantageous for its mild conditions and selectivity, minimizing over-bromination or side reactions.

Electrophilic Aromatic Substitution on Chlorobenzene

Chlorobenzene derivatives can be functionalized via electrophilic aromatic substitution (EAS) to introduce bromine or alkyl groups:

- Reagents: Bromine (Br₂) with iron or aluminum bromide (FeBr₃ or AlBr₃) as catalysts

- Temperature: 0–25°C to avoid polysubstitution

- Solvent: Carbon tetrachloride or dichloromethane

- Selectivity: Bromination occurs ortho or para to the chlorine substituent depending on conditions

This step is critical for positioning the bromine atom on the aromatic ring at the desired location (position 3 relative to the phenylethyl group).

Industrial and Laboratory Scale Synthesis

Industrial synthesis often employs continuous flow reactors for controlled bromination reactions, enhancing heat transfer and mixing to improve yield and purity. Automated systems allow precise control over reaction parameters such as temperature, reagent concentration, and reaction time.

Laboratory-scale synthesis typically follows batch procedures with careful monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm product formation and purity.

Reaction Conditions Summary Table

| Step | Reaction Type | Reagents & Catalysts | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|---|

| 1 | Benzylic Bromination | Br₂ or NBS, radical initiator | CCl₄ or DCM | 0–25 | Selective bromination at benzylic C |

| 2 | Aromatic Bromination (EAS) | Br₂ with FeBr₃ or AlBr₃ | CCl₄ or DCM | 0–25 | Bromination ortho/para to chlorine |

| 3 | Coupling/Substitution | Chlorobenzene derivatives | Various | Room temperature | Formation of phenylethyl-chlorobenzene |

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: ¹H NMR shows characteristic signals for aromatic protons and benzylic bromomethyl groups (δ ~4.5–5.0 ppm). ¹³C NMR confirms the carbon environments.

- Mass Spectrometry: High-resolution MS confirms molecular weight and isotopic patterns of bromine and chlorine.

- X-ray Crystallography: Used to confirm molecular structure and substitution pattern when necessary.

Research Findings and Optimization

Density Functional Theory (DFT) studies have been applied to optimize reaction pathways, predicting regioselectivity and activation energies for bromination steps. These computational insights help in selecting conditions that favor monobromination and reduce side reactions.

Studies also show substituent effects of bromine and chlorine on reactivity, where chlorine’s electron-withdrawing nature influences the electrophilicity of the aromatic ring and bromine’s role as a leaving group facilitates further functionalization via cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-1-phenylethyl)-3-chlorobenzene undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction of the bromo and chloro groups to form corresponding hydrocarbons.

Substitution: Replacement of bromo or chloro groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Using nucleophiles like sodium iodide (NaI) or nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Formation of this compound-1,2-diol, this compound-1-one, etc.

Reduction: Formation of this compound-1,2-dihydrobenzene.

Substitution: Formation of 1-(2-iodo-1-phenylethyl)-3-chlorobenzene, etc.

Scientific Research Applications

Targeting Kinases

Recent studies have highlighted the potential of compounds similar to 1-(2-bromo-1-phenylethyl)-3-chlorobenzene in targeting protein kinases, particularly in cancer therapy. For instance, inhibitors designed based on similar structures have shown effectiveness against various mutations in the c-MET kinase, a critical target in cancer treatment . The unique binding interactions facilitated by such compounds can lead to improved selectivity and potency against specific cancer cell lines.

Case Study: c-MET Inhibition

- Objective : To explore the efficacy of kinase inhibitors.

- Findings : Compounds with similar structures demonstrated significant binding affinities to both wild-type and mutant forms of c-MET, indicating their potential for therapeutic use in non-small cell lung cancer (NSCLC) treatment .

Reactivity in Substitution Reactions

This compound can serve as a versatile intermediate in organic synthesis. Its halogen substituents allow for various nucleophilic substitution reactions, making it useful for creating more complex organic molecules.

Table 1: Reactivity Overview

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | THF, room temperature | Various aryl derivatives |

| Cross-coupling Reactions | Pd-catalyzed conditions | Biaryl compounds |

| Electrophilic Aromatic Substitution | Lewis acid catalysis | Functionalized aromatic compounds |

Synthesis of Biaryl Compounds

The compound can be used in cross-coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and materials science. The presence of bromine and chlorine facilitates these reactions under palladium-catalyzed conditions.

Case Study: Synthesis of Biaryls

- Objective : To synthesize novel biaryl compounds for pharmaceutical applications.

- Methodology : Utilizing this compound as a precursor in Suzuki coupling reactions.

- Results : Successful synthesis of several biaryl derivatives with promising biological activity .

Polymer Chemistry

The compound's reactivity also extends to polymer chemistry, where it can be incorporated into polymer backbones or used as a comonomer to impart specific properties such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 1-(2-Bromo-1-phenylethyl)-3-chlorobenzene exerts its effects involves:

Molecular Targets: Interaction with specific enzymes, receptors, or other biomolecules.

Pathways Involved: Involvement in biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Radical-based methods (e.g., azidation) offer moderate yields but enable unique functionalization .

- Alkylation reactions (e.g., K₂CO₃ in acetone) are efficient for introducing ether or propoxy chains .

Physical and Spectroscopic Properties

Biological Activity

1-(2-Bromo-1-phenylethyl)-3-chlorobenzene, also known by its CAS number 885279-71-0, is an organic compound with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a bromine atom and a chlorine atom attached to a phenyl ethyl group, which influences its biological interactions. The molecular formula is with a molecular weight of 295.6 g/mol .

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

- Anticancer Activity : Some studies have shown that halogenated compounds can inhibit tumor growth by affecting cell signaling pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes, which can be crucial for drug design targeting metabolic diseases.

Structure-Activity Relationships (SAR)

The biological activity of halogenated compounds often correlates with their structural modifications. For instance, the presence of electron-withdrawing groups (like bromine and chlorine) can enhance binding affinity to target proteins. A study demonstrated that compounds with similar structures exhibited significant inhibition of cholesteryl ester transfer protein (CETP), suggesting that modifications at the aromatic rings can lead to improved potency .

| Compound | IC50 Value (μM) | Substituents |

|---|---|---|

| Compound A | 1.02 ± 0.01 | 3,4-dimethoxy |

| Compound B | 8.98 ± 0.05 | Phenyl |

| Compound C | 0.79 ± 0.02 | Nitro group at 4-position |

Study on Enzymatic Activity

In a study involving the enzymatic resolution of halohydrins using Amano lipase from Pseudomonas fluorescens, it was found that specific structural configurations significantly influenced the conversion rates and enantiomeric excess (ee) . For example:

- Compound (R,S)-2-bromo-1-(4-bromophenyl)ethanol achieved a conversion of 35% with 99% ee when treated under optimized conditions.

This highlights the sensitivity of enzymatic reactions to steric and electronic effects imparted by substituents on the aromatic rings.

Metabolic Stability

Metabolic stability is crucial for determining the viability of compounds in therapeutic applications. Preliminary studies suggest that modifications to the compound's structure can lead to variations in metabolic clearance rates .

| Compound | Clearance Rate (μL/min/mg) |

|---|---|

| Compound D | 48.1 (human liver microsomes) |

| Compound E | 29.8 (human liver microsomes) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-Bromo-1-phenylethyl)-3-chlorobenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using 3-chlorobenzene and 2-bromo-1-phenylethyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Key variables include:

- Temperature : Elevated temperatures (80–100°C) enhance electrophilic substitution but may promote side reactions.

- Solvent : Polar aprotic solvents (e.g., dichloromethane) stabilize intermediates, while protic solvents (e.g., ethanol) reduce catalyst efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >90% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for aromatic protons (δ 7.2–7.5 ppm, multiplet) and the ethyl-bromo group (δ 3.8–4.2 ppm for CH₂Br; δ 5.1–5.3 ppm for CH-Ph).

- ¹³C NMR : Confirm the quaternary carbon at the ethyl-bromo position (δ 45–50 ppm) and aromatic carbons (δ 120–140 ppm).

- MS : Parent ion [M]⁺ at m/z 294 (Cl/Br isotopic pattern) and fragmentation peaks at m/z 215 (loss of Br) and m/z 139 (chlorobenzene fragment) .

Q. What are the primary reactivity patterns of this compound in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom at the ethyl position is highly susceptible to Sₙ2 reactions with nucleophiles (e.g., hydroxide, amines). Key factors:

- Steric hindrance : The bulky phenyl group reduces reaction rates; use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.

- Leaving group : Bromine’s electronegativity facilitates displacement compared to chlorine on the aromatic ring .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (using SHELXL ) determines bond angles and torsional strain between the ethyl-bromo group and aromatic ring. Critical steps:

- Crystal growth : Slow evaporation from ethanol/hexane mixtures yields suitable crystals.

- Data refinement : SHELX software resolves disorder in the ethyl chain, with R-factor optimization (<5% for high confidence) .

Q. What computational methods (DFT, MD) predict the compound’s stability and reaction pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate energy barriers for bromine displacement (e.g., B3LYP/6-31G* basis set).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, identifying transition states in polar media .

Q. How do competing reaction pathways (e.g., elimination vs. substitution) occur under varying catalytic conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.